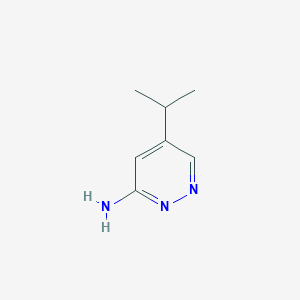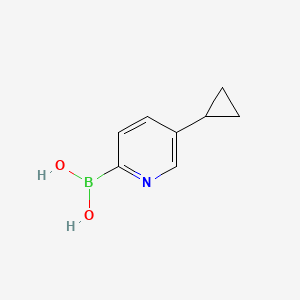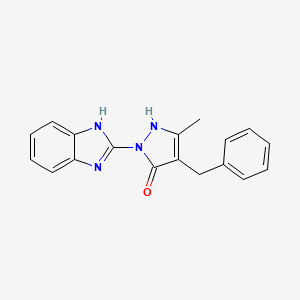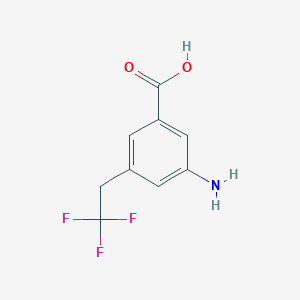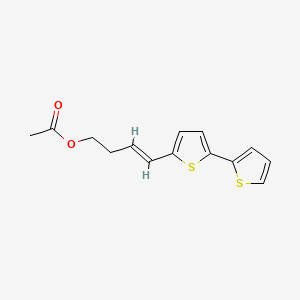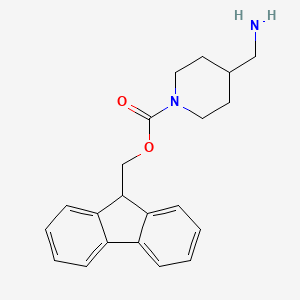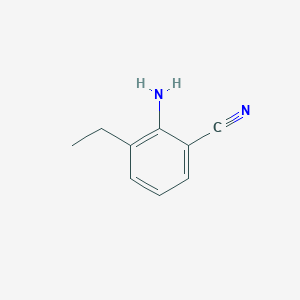![molecular formula C21H27N3O2 B13126982 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl- CAS No. 832735-27-0](/img/structure/B13126982.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridin core, which is often associated with coordination chemistry and catalysis, and a cyclopentylpiperidinyl group, which may impart unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridin core: This can be achieved through a coupling reaction of two pyridine derivatives.
Introduction of the cyclopentylpiperidinyl group: This step involves the reaction of the bipyridin core with a cyclopentylpiperidinyl derivative under basic conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bipyridin core and the cyclopentylpiperidinyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a ligand in coordination chemistry and catalysis.
Biology: It may have potential as a pharmacological agent due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The bipyridin core may facilitate binding to metal ions, while the cyclopentylpiperidinyl group could interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Cyclopentylpiperidin-4-yl)Ethanamine: This compound shares the cyclopentylpiperidinyl group but lacks the bipyridin core.
BMS-986176/LX-9211: A highly selective, CNS penetrant, potent AAK1 inhibitor from a novel class of bi(hetero)aryl ethers.
Uniqueness
6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is unique due to its combination of a bipyridin core and a cyclopentylpiperidinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
832735-27-0 |
|---|---|
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
5-[6-(1-cyclopentylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-2-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
InChI-Schlüssel |
SKKDWDYILHWVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


